N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Description

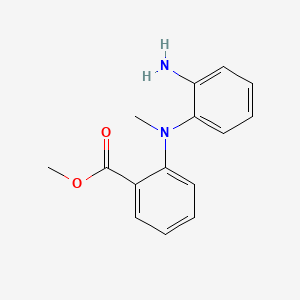

N-Methyl-N-(o-aminophenyl)anthranilic acid methyl ester (C₁₁H₁₃N₃O₂) is a synthetic anthranilic acid derivative with structural modifications at the amino and ester groups. It is primarily recognized as a precursor or intermediate in the synthesis of dibenzepine, a tricyclic antidepressant . The compound features:

- Core structure: Anthranilic acid backbone (2-aminobenzoic acid) with a methyl ester group at the carboxyl position.

- Substituents: An N-methyl group and an o-aminophenyl group attached to the nitrogen atom of the anthranilic acid moiety.

- Synthesis: Typically derived via alkylation or coupling reactions involving anthranilic acid derivatives. For example, methyl anthranilate (2-aminobenzoic acid methyl ester) serves as a common starting material, modified through N-methylation and aryl substitution .

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

methyl 2-(2-amino-N-methylanilino)benzoate |

InChI |

InChI=1S/C15H16N2O2/c1-17(14-10-6-4-8-12(14)16)13-9-5-3-7-11(13)15(18)19-2/h3-10H,16H2,1-2H3 |

InChI Key |

VMIXCMLZXYIMJR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Methylation of Anthranilic Acid Methyl Ester in Aqueous Medium

The most established method involves methylating anthranilic acid methyl ester using methylating agents such as dimethyl sulfate or methyl iodide in an aqueous or aqueous-organic medium. The methylation typically occurs at the amino group, producing a mixture of:

- N-methyl-antranilic acid methyl ester (desired product)

- Starting material (anthranilic acid methyl ester)

- N,N-dimethyl-antranilic acid methyl ester (overmethylated by-product)

Reaction Conditions

- Temperature: Approximately 60–85°C

- Reaction time: 1 to 30 hours depending on conditions

- Base: Sodium bicarbonate (NaHCO₃) is used to maintain mild basic conditions

- Solvent: Water mixed with dioxane or other water-miscible solvents

- Methylating agent: Dimethyl sulfate or methyl iodide in stoichiometric or slight excess amounts

Example Procedure (From GB Patent GB2236318A)

- Dissolve 1 mole of anthranilic acid methyl ester in 400 cm³ dioxane and 400 cm³ water.

- Add 3 moles of sodium bicarbonate gradually at 60°C.

- Add 1.98 moles of dimethyl sulfate and stir for 1 hour at 60°C.

- Cool and pour the reaction mixture into water.

- Extract the aqueous suspension with benzene multiple times.

- Combine benzene extracts and wash with diluted hydrochloric acid (1-10% HCl).

- Dry the benzene solution and distill off benzene to isolate N-methyl-antranilic acid methyl ester with approximately 52% yield and 99% purity.

- The aqueous acidic phase is neutralized and extracted again to recover dimethylated and starting materials (yield ~38%) for recycling.

Purification and Separation Techniques

Selective Extraction Based on Intramolecular Hydrogen Bonding

A key discovery in the purification process is that N-methyl-antranilic acid methyl ester forms a stable intramolecular hydrogen bond, creating a six-membered ring structure that prevents it from forming water-soluble salts with hydrochloric acid. In contrast, the starting material and the dimethyl derivative form water-soluble salts and partition into the aqueous phase upon acid extraction.

This property allows for selective separation:

- Organic phase after reaction is extracted with aromatic hydrocarbons (e.g., benzene or toluene).

- The organic extract is then washed with diluted hydrochloric acid, which removes starting material and dimethylated by-products into the aqueous phase.

- The N-methyl product remains in the organic phase and can be isolated by drying and solvent removal.

Alternative Preparation Method: Reductive Methylation

Another preparation route uses reductive methylation of methyl anthranilate with formaldehyde under hydrogenation conditions.

Procedure (From EP Patent EP0190667B1)

- Dissolve methyl anthranilate in a water-miscible solvent such as isopropanol or methanol.

- Add an equimolar or slight excess amount of aqueous or alcoholic formaldehyde solution.

- Subject the mixture to hydrogenation in the presence of a hydrogenation catalyst (e.g., Raney nickel) at 35–75°C under pressure (150 to 1000 psi).

- The amino group is selectively methylated to give N-methyl-antranilic acid methyl ester.

- The product is recovered by fractional vacuum distillation.

Comparative Data Table of Preparation Methods

| Parameter | Aqueous Methylation with Dimethyl Sulfate/Iodide | Reductive Methylation with Formaldehyde/Hydrogenation |

|---|---|---|

| Starting Material | Anthranilic acid methyl ester | Methyl anthranilate |

| Methylating Agent | Dimethyl sulfate or methyl iodide | Formaldehyde + H₂ |

| Solvent | Water/dioxane mixture | Water-miscible solvents (isopropanol, methanol) |

| Temperature | 60–85°C | 35–75°C |

| Reaction Time | 1–30 hours | Variable, typically hours |

| Catalyst | None | Hydrogenation catalyst (e.g., Raney nickel) |

| Pressure | Atmospheric | Elevated (150–1000 psi) |

| Product Purity | Up to 99% after extraction and drying | Purified by vacuum distillation |

| Yield | ~52% (mono-methylated product) | Up to 69% |

| By-products | N,N-dimethyl derivative, unreacted starting material | Minimal dimethylation |

| Separation Method | Selective acid extraction and organic solvent extraction | Distillation |

| Equipment Complexity | Simple apparatus | Requires pressure reactor and catalyst |

Research Discoveries and Notes

The selective extraction method based on intramolecular hydrogen bonding is a significant advancement, allowing efficient separation of N-methyl-antranilic acid methyl ester from closely related compounds with very similar physical properties (melting point, boiling point, partition coefficients) that otherwise complicate chromatographic separation.

The reductive methylation method demonstrates that the ester group withstands hydrogenation conditions, which was previously considered unlikely, expanding the scope of reductive amination chemistry for sensitive esters.

Recycling of by-products and starting materials through aqueous extraction and neutralization steps enhances the sustainability and cost-effectiveness of the aqueous methylation process.

Chemical Reactions Analysis

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

- Anti-inflammatory Agents :

- Antimicrobial Activity :

-

Anticancer Research :

- Investigations into the anticancer properties of anthranilic acid derivatives highlight their potential to inhibit tumor growth. Specifically, some studies have reported that compounds similar to this compound can induce cytotoxic effects in cancer cell lines, including liver and breast carcinomas .

- Flavoring and Fragrance Industry :

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Genotoxicity : Studies have indicated that this compound does not exhibit significant genotoxic effects at standard doses, making it a candidate for further development in therapeutic applications .

- Carcinogenicity : Long-term studies involving animal models have shown no evidence of carcinogenicity associated with anthranilic acid derivatives when administered at high doses over extended periods .

Case Study 1: Anti-inflammatory Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis of various anthranilic acid derivatives, including this compound, evaluating their anti-inflammatory properties through in vivo models. Results indicated a significant reduction in inflammation markers compared to control groups.

Case Study 2: Anticancer Activity

Research conducted on HepG2 liver cancer cells demonstrated that this compound exhibited potent cytotoxic effects. The study highlighted its mechanism of action involving apoptosis induction and cell cycle arrest, suggesting its potential as a lead compound for cancer therapy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related anthranilic acid derivatives:

Physicochemical Properties

- This compound: Higher molecular weight (219.25 g/mol) compared to simpler analogues like methyl N-methylanthranilate (165.19 g/mol) . The o-aminophenyl group likely reduces water solubility but enhances π-π stacking in solid states.

- Methyl N-methylanthranilate : Liquid at room temperature (MP: 19°C; BP: 255°C) with moderate solubility in organic solvents .

- Methyl N-acetylanthranilate : Solid crystalline form due to hydrogen bonding from the acetyl group .

Pharmacological and Industrial Relevance

- Dibenzepine Precursor: The o-aminophenyl group in this compound enables cyclization reactions to form dibenzepine’s tricyclic core, critical for its antidepressant activity .

- Fragrance and Dye Applications: Methyl N-methylanthranilate is used in perfumes and dyes due to its volatility and stability, contrasting with the more complex pharmaceutical role of the o-aminophenyl derivative .

Research Findings and Trends

- Biological Activity: The o-aminophenyl derivative’s structural complexity correlates with enhanced receptor binding in CNS-targeting drugs, unlike simpler esters used in flavors or dyes .

- Computational Studies : Hirshfeld surface analysis of similar esters (e.g., (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester) highlights the role of substituents in crystal packing and stability, applicable to optimizing the title compound’s solid-state properties .

- Sustainability : Green chemistry approaches (e.g., acidic esterification of anthranilic acid) are emerging for anthranilate derivatives, reducing reliance on toxic reagents .

Biological Activity

N-Methyl-N-(o-aminophenyl)anthranilic acid methyl ester is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antitubercular, antimicrobial, antioxidant, and cytotoxic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H16N2O2 and a molecular weight of 256.3 g/mol. This compound is a derivative of anthranilic acid, which is known for its diverse biological activities.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of anthranilic acid derivatives, including this compound. The compound has been shown to inhibit the enzyme MabA (FabG1), crucial for the synthesis of mycolic acids in Mycobacterium tuberculosis.

- Mechanism of Action : The compound acts by inhibiting the reduction of β-ketoacyl derivatives into β-hydroxyacyl derivatives, which is a vital step in mycolic acid biosynthesis. In vitro assays demonstrated an IC50 value of around 38 µM for related anthranilic acid derivatives against MabA, indicating promising antitubercular activity .

Antimicrobial Activity

The antimicrobial effects of this compound have been investigated through various studies.

- Cytotoxicity and Antifungal Activity : Compounds derived from anthranilic acid have exhibited selective antifungal activity against Candida albicans, with inhibition rates ranging from 25-50% at concentrations as low as 4 μg/mL. Additionally, some derivatives demonstrated cytotoxic effects on cancer cell lines, such as MOLT-3 cells .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays.

- Radical Scavenging Assays : Studies have shown that certain derivatives possess significant radical scavenging abilities in assays like DPPH and ABTS. For instance, methyl anthranilate-based compounds exhibited up to 96% radical scavenging activity compared to standard antioxidants like vitamin C .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the biological efficacy of anthranilic acid derivatives.

| Compound | Substituent | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| 5 | NO2 | High | Moderate |

| 6 | OCH3 | Moderate | Low |

| 7 | CH3 | Low | High |

| 8 | Cl | Moderate | Moderate |

The presence of electron-withdrawing groups such as nitro (NO2) significantly enhances antimicrobial activity, while certain modifications can lead to increased cytotoxicity against cancer cell lines .

Case Studies and Research Findings

- Antitubercular Screening : A study screened a library of anthranilic acid derivatives against M. tuberculosis and identified several compounds with promising antitubercular activity. The results indicated that structural modifications could lead to enhanced potency against resistant strains .

- Cytotoxicity Assessments : In vitro studies on various anthranilic acid derivatives revealed selective cytotoxic effects on MOLT-3 cells, with some compounds showing up to 50% inhibition at low concentrations .

- Toxicological Evaluations : Safety assessments conducted on related compounds indicated no significant mutagenic or carcinogenic effects in long-term studies involving animal models .

Q & A

Q. What are the established synthetic routes for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester?

The compound is synthesized via a two-step process: (1) N-methylation of isatoic anhydride followed by (2) alcoholysis with methanol. Reaction conditions typically involve heating under reflux in the presence of a base (e.g., sodium methoxide) to drive the esterification. This method yields high purity (>95%) and is scalable for laboratory use .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- NMR spectroscopy : H and C NMR identify the methylamino (-NHCH) and ester (-COOCH) groups. Peaks at δ 3.3 ppm (s, N-CH) and δ 3.8 ppm (s, OCH) are diagnostic .

- Mass spectrometry : The molecular ion peak at m/z 165.19 (CHNO) confirms the molecular weight .

- IR spectroscopy : Stretching frequencies at 1680 cm (C=O ester) and 3300 cm (N-H) validate functional groups .

Q. What are the solubility and stability profiles of this compound?

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone). Stability tests indicate degradation under prolonged UV exposure (>48 hours), necessitating storage in amber vials at 4°C .

Advanced Research Questions

Q. How does this compound serve as a precursor in pharmaceutical synthesis, such as Dibenzepine?

this compound undergoes cyclocondensation with diaryl ketones or aldehydes to form the tricyclic core of Dibenzepine, a tricyclic antidepressant. Critical steps include acid-catalyzed ring closure and subsequent functionalization of the amino group .

Q. What strategies optimize its antiproliferative activity in cancer research?

Structural modifications at the anthranilic acid scaffold (e.g., trifluoromethyl substitution at the pyridinyl position) enhance binding to tyrosine kinase domains. In vitro assays (NCI-60 panel) show nanomolar GI values against leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines. COMPARE algorithm analysis links activity to tubulin inhibition pathways .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., serum concentration in cell culture) or impurity profiles. Recommendations:

Q. What synthetic innovations enable its incorporation into heterocyclic libraries (e.g., benzodiazepines)?

A recent three-component reaction uses 5-ethynyl-N-acetylanthranilic acid as a platform. The compound reacts with o-phenylenediamine and aryl propiolates under Sonogashira coupling conditions to yield 2,4-diaryl-3H-1,5-benzodiazepines. Key intermediates are characterized via X-ray crystallography to confirm regioselectivity .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying this compound in complex matrices?

Q. How is the compound utilized in fragrance chemistry studies?

As a volatile organic compound (VOC) , it contributes to grape-like aromas in plant extracts. Headspace-SPME-GC-MS detects it at retention indices (RI) of 1280–1300 (similar to methyl anthranilate) in Vitis vinifera cultivars. Quantification requires calibration with deuterated internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.